molecular formula C11H15NO B12118588 7,8-Dimethylchroman-4-amine

7,8-Dimethylchroman-4-amine

Cat. No.: B12118588
M. Wt: 177.24 g/mol
InChI Key: XQXVQTSILZCMDL-UHFFFAOYSA-N
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Description

7,8-Dimethylchroman-4-amine is a chemical compound with the molecular formula C11H15NO. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylchroman-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylphenol with ethylene oxide to form 7,8-dimethylchroman, followed by amination to introduce the amine group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and amination reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylchroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dimethylchroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Chloro-2,3-dihydro-2,2-dimethylchromen-4-one
  • 2-Amino-3,8-dimethylquinoline hydrochloride
  • 2,2,8-Trimethylchroman-4-one

Comparison: 7,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3

InChI Key

XQXVQTSILZCMDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C

Origin of Product

United States

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